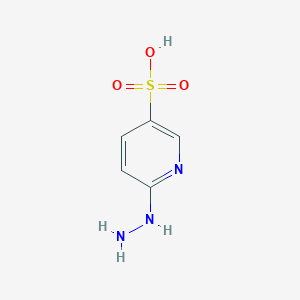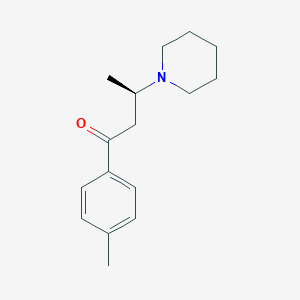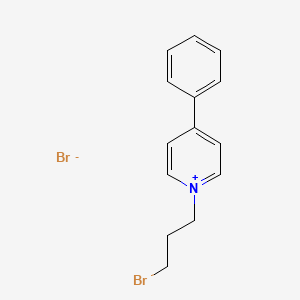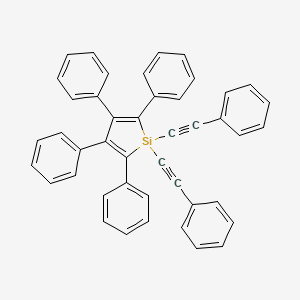![molecular formula C17H26N2O4 B14225726 Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- CAS No. 825634-78-4](/img/structure/B14225726.png)
Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a furan and a pyrimidine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-d]pyrimidin-2(3H)-one derivatives typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles under Thorpe-Ziegler cyclization conditions using ethanol and sodium ethoxide . Another method involves the use of microwave irradiation to condense 2-amino-3-ethylcarboxylate-4,5-diphenylfuran with monosubstituted thioureas on alumina support, yielding high product yields within a short reaction time .
Industrial Production Methods
Industrial production methods for furo[2,3-d]pyrimidin-2(3H)-one derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of solid-supported microwave reactions, which offer advantages such as better selectivity, remarkable reaction rate enhancement, and improved yield .
Analyse Chemischer Reaktionen
Types of Reactions
Furo[2,3-d]pyrimidin-2(3H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol, acetonitrile, and the use of catalysts like potassium carbonate and potassium iodide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.
Wissenschaftliche Forschungsanwendungen
Furo[2,3-d]pyrimidin-2(3H)-one derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex heterocyclic systems.
Wirkmechanismus
The mechanism of action of furo[2,3-d]pyrimidin-2(3H)-one derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as microtubule depolymerizing agents, inhibiting tubulin assembly and thereby exerting antitumor effects . The molecular targets and pathways involved in these actions are often related to the compound’s ability to interfere with cellular processes such as cell division and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to furo[2,3-d]pyrimidin-2(3H)-one include:
Furo[3,2-c]pyridine: Another heterocyclic compound with a fused ring system, used in similar applications.
Furo[2,3-b]pyrimidine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- stands out due to its unique combination of a furan and pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
825634-78-4 |
|---|---|
Molekularformel |
C17H26N2O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3-(2-hydroxyethoxymethyl)-6-octylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C17H26N2O4/c1-2-3-4-5-6-7-8-15-11-14-12-19(13-22-10-9-20)17(21)18-16(14)23-15/h11-12,20H,2-10,13H2,1H3 |
InChI-Schlüssel |
OBMFMMYUTYRFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)



![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)

![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)

